molecular formula C15H18O4 B094986 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin CAS No. 16850-96-7

6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin

Cat. No. B094986
CAS RN: 16850-96-7
M. Wt: 262.3 g/mol
InChI Key: UXWZXYUXXPDNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin, also known as umbelliferone, is a natural product found in many plants. It has been widely studied due to its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage. Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its anticancer activity is thought to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It also exhibits antioxidant activity by preventing oxidative damage to cells. In addition, it has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin in lab experiments are its wide range of biological activities and its natural origin. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are many future directions for research on 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin. One area of interest is its potential use as a natural preservative in food and cosmetic products due to its antimicrobial and antioxidant properties. Another area of research is its potential use in the treatment of inflammatory and autoimmune diseases. Furthermore, its anticancer activity warrants further investigation for its potential use in cancer therapy. Finally, the development of new synthesis methods and analogs of 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin may lead to the discovery of new biological activities and applications.

Synthesis Methods

6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin can be synthesized from coumarin and 3-methyl-2-butanol in the presence of a strong acid catalyst. The reaction proceeds through an acid-catalyzed esterification reaction, followed by an intramolecular cyclization reaction to form the coumarin ring.

Scientific Research Applications

6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin has been extensively studied for its biological activities. It has been shown to have antimicrobial properties against a wide range of bacteria, fungi, and viruses. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage. In addition, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

CAS RN

16850-96-7

Product Name

6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

6-(2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one

InChI

InChI=1S/C15H18O4/c1-9(2)12(16)7-11-6-10-4-5-15(17)19-14(10)8-13(11)18-3/h4-6,8-9,12,16H,7H2,1-3H3

InChI Key

UXWZXYUXXPDNBY-UHFFFAOYSA-N

SMILES

CC(C)C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O

Canonical SMILES

CC(C)C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O

synonyms

6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin

Origin of Product

United States

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